3-Chloro-4-methyl-1,3-oxazolidin-2-one
Beschreibung
3-Chloro-4-methyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with chlorine at position 3 and a methyl group at position 2. For example, cyclization reactions involving carbamate intermediates (as seen in microwave-assisted methods ) or stereoselective reductions of α-aminoaldehydes using catalysts like MgBr₂ or ZnI₂ could be adapted to introduce chloro and methyl substituents. The chlorine atom likely enhances electrophilic reactivity, while the methyl group contributes steric effects, influencing regioselectivity in further functionalizations.
Eigenschaften
CAS-Nummer |
33744-01-3 |
|---|---|
Molekularformel |
C4H6ClNO2 |
Molekulargewicht |
135.55 g/mol |
IUPAC-Name |
3-chloro-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6ClNO2/c1-3-2-8-4(7)6(3)5/h3H,2H2,1H3 |
InChI-Schlüssel |
CMWSYRGMMHZGJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=O)N1Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-amino-2-methylpropanol with phosgene or triphosgene under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of 3-Chloro-4-methyl-1,3-oxazolidin-2-one often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone N-oxides.
Reduction Reactions: Reduction of the oxazolidinone ring can yield amino alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Various substituted oxazolidinones.
Oxidation Reactions: Oxazolidinone N-oxides.
Reduction Reactions: Amino alcohols.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial protein synthesis.
Medicine: Explored for its potential use in the development of new antibiotics, particularly against drug-resistant bacterial strains.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound binds to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, making it an effective antibacterial agent. The compound’s unique structure allows it to evade common resistance mechanisms, enhancing its efficacy against resistant strains.
Vergleich Mit ähnlichen Verbindungen
Substituent Analysis and Structural Variations
The biological and chemical properties of oxazolidinones are highly dependent on substituents. Below is a comparison of key analogues:
Reactivity and Functionalization
- Chlorine-Substituted Derivatives: The presence of chlorine (e.g., at C3 in the target compound) enhances electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions. For instance, 3-(4-nitrophenyl)-1,3-oxazolidin-2-one undergoes rapid catalytic reduction to form bioactive amino derivatives using Au-NCs/SCNPs catalysts .
- Methyl and Bulky Groups: Steric hindrance from methyl or cyclohexyl groups (e.g., in 5-(chloromethyl)-3-cyclohexyl-oxazolidinone ) can slow reaction kinetics but improve regioselectivity in multi-step syntheses.
- Chiral Auxiliaries: Compounds like (4R)-3-(2-chloroacetyl)-4-(propan-2-yl)-oxazolidinone demonstrate the role of stereochemistry in asymmetric synthesis, a property likely shared by the target compound if synthesized enantioselectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
